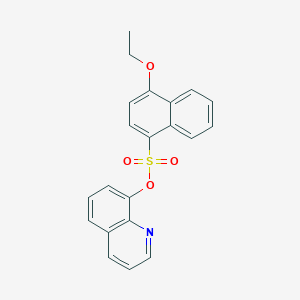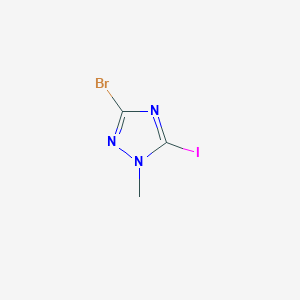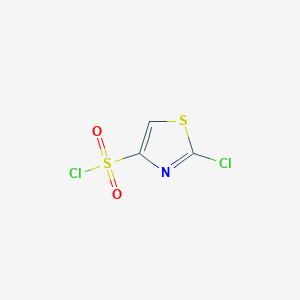
3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-羧酸乙酯
描述
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is used as a peptidomimetic building block in the synthesis of fibrinogen receptor antagonists and Factor Xa inhibitors .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
Molecular Structure Analysis
The structure of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been established by X-ray analysis as well as by 1H–13C and 1H–15N NMR correlation spectroscopy .
Chemical Reactions Analysis
The reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane affords ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates .
Physical and Chemical Properties Analysis
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a powder at room temperature . Its molecular weight is 221.21 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.8±45.0 °C at 760 mmHg, and a flash point of 220.4±28.7 °C .
科学研究应用
合成和化学性质
- 已合成并对 4-烷基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯的结构进行表征,展示了它们作为有机合成中间体的潜力 (Štefanić 等人,2001)。这些化合物是通过使 4-烷基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯与氢化钠反应而获得的,展示了可用于进一步化学转化的多功能反应性。
生物活性及筛选
- 一项关于取代的 3,4-二氢-2H-苯并[b][1,4]恶嗪酮的研究揭示了它们作为癌症特异性细胞毒性剂开发的先导化合物的潜力。针对各种癌细胞系的筛选表明,一些衍生物表现出显着的细胞毒性,特别是针对卵巢和胶质母细胞瘤细胞系 (Lin 等人,2016)。
化学反应性和转化
- 已实现 3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸乙酯在相转移催化条件下的选择性烷基化,重点介绍了一种在 N 位选择性引入烷基的方法,从而改变了该化合物的性质,以便进行进一步的化学合成 (Rutar & Kikelj,1998)。
抗菌活性
- 已合成 3,4-二氢-3-氧代-4,6,7-三取代-2H-1,4-苯并恶嗪-2-乙酸乙酯的新衍生物,并评估了它们的抗菌活性。这些化合物对各种革兰氏阳性菌、革兰氏阴性菌和念珠菌属表现出广谱活性,表明它们具有作为抗菌剂的潜力 (Alper-Hayta 等人,2006)。
作用机制
While the specific mechanism of action for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is not mentioned, similar compounds such as 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones have been identified as inhibitors of protoporphyrinogen oxidase (protox) .
安全和危害
属性
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEICULVCDBNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)




